Halocyntin
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
FWGHIWNAVKRVGANALHGAVTGALS |
Origin of Product |
United States |
Discovery, Isolation, and Initial Characterization of Halocyntin
Source Organism Identification and Collection (Halocynthia papillosa)
The biological source from which halocyntin was isolated is the solitary tunicate species Halocynthia papillosa. nih.govpsu.edumdpi.commdpi.comnih.govencyclopedia.pubmdpi.comcpu-bioinfor.org Tunicates, also known as ascidians or sea squirts, are marine filter feeders belonging to the subphylum Urochordata. encyclopedia.pub Halocynthia papillosa is a specific species of ascidian. nih.govpsu.edumdpi.commdpi.comnih.govencyclopedia.pubmdpi.comcpu-bioinfor.org
The specimens of Halocynthia papillosa used for the discovery and isolation of this compound were collected from the Mediterranean Sea. mdpi.comnih.gov Specifically, the collection site mentioned in research was the Catalan coast. mdpi.comnih.gov The peptides, including this compound, were found and isolated from the hemocytes of these marine organisms. nih.govpsu.edumdpi.comnih.govcpu-bioinfor.org Hemocytes are mobile cells within the body fluid of invertebrates that play a crucial role in their innate immune system. psu.edu
Bioassay-Guided Fractionation and Purification Methodologies for this compound
The isolation of this compound from Halocynthia papillosa was achieved through a bioassay-guided fractionation and purification strategy. This approach relies on testing the biological activity of different fractions obtained during the separation process to identify those containing the target compound.
The methodology commenced with the preparation of extracts from the hemocytes of H. papillosa. nih.govpsu.edumdpi.com These extracts were screened for antimicrobial activity, confirming the presence of compounds with the desired biological effect. nih.govpsu.edu A preliminary purification step involved the use of Sep-Pak cartridges, a type of solid-phase extraction. psu.edu Fractions were eluted using solvents of increasing polarity, and antimicrobial activity was detected in the fraction eluted with 60% acetonitrile (B52724). psu.edu
The active fraction from the Sep-Pak purification was then subjected to reverse-phase HPLC. psu.edu This chromatographic technique separates compounds based on their hydrophobicity. A linear gradient of acetonitrile (from 5% to 65%) in water, typically with a small percentage of an acidic modifier like trifluoroacetic acid, was used as the mobile phase to elute the peptides from the stationary phase. psu.edu During the first HPLC step, five distinct fractions from H. papillosa showed antimicrobial activity, eluting within the 19% to 40% acetonitrile range. psu.edu To isolate this compound in a pure form, further purification steps using reverse-phase HPLC with a C8 column were necessary. psu.edu The fractions collected throughout the chromatographic process were assayed for their ability to inhibit the growth of bacteria, ensuring that the active peptide was successfully isolated. psu.edu
Preliminary Characterization Techniques for this compound
The initial characterization of this compound after its isolation involved several key analytical techniques to determine its chemical nature and primary structure.
One of the primary methods employed was Edman degradation. nih.govpsu.edumdpi.com This technique sequentially removes and identifies the N-terminal amino acid residue of a peptide, allowing researchers to determine the linear sequence of amino acids. nih.govpsu.edumdpi.com
Mass spectrometry (MS) was also a crucial tool in the characterization process. nih.govpsu.edumdpi.com MS provides information about the mass of the intact peptide and, through fragmentation (tandem MS), can help confirm the amino acid sequence determined by Edman degradation and provide insights into post-translational modifications if present. nih.govpsu.edumdpi.com The combination of Edman degradation and mass spectrometry provided a comprehensive characterization of the peptide structure. nih.govpsu.edumdpi.com
Advanced Structural Elucidation and Conformational Analysis of Halocyntin
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Halocyntin Structural Determination
NMR spectroscopy is a powerful technique for elucidating the structure of organic compounds and biomolecules in solution. slideshare.netstanford.edu It provides detailed information about the local environment of atoms and their connectivity. slideshare.net
1D and 2D NMR Experiments for Sequence and Connectivity
One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide initial information about the types and numbers of protons and carbons in the molecule, as well as their chemical environments. slideshare.netipb.pt Chemical shifts observed in these spectra are indicative of the functional groups present. slideshare.net
In the case of this compound, while specific detailed NMR data for its full structural determination are not extensively reported in the provided search results, the general principles of using 1D and 2D NMR would apply to confirm its known sequence (FWGHIWNAVKRVGANALHGAVTGALS) and identify the presence of specific amino acid residues based on their characteristic chemical shifts and coupling patterns. psu.edu
Conformational Analysis using NMR Parameters
NMR parameters, particularly coupling constants and Nuclear Overhauser Enhancements (NOEs), are invaluable for determining the conformation of a molecule in solution. auremn.org.brmestrelab.com
Coupling Constants: Vicinal coupling constants (³J) between protons on adjacent carbons are dependent on the dihedral angle between the C-H bonds. mestrelab.com The Karplus equation describes this relationship, allowing for the estimation of dihedral angles from measured coupling constants. mestrelab.com Analysis of ³J values across the peptide backbone (e.g., ³J(Hα-HN)) and side chains provides insights into the preferred torsion angles (φ and ψ) and side-chain rotamers.
Nuclear Overhauser Enhancements (NOEs): NOEs arise from through-space dipole-dipole interactions between nuclei that are in close proximity, typically within 5 Å, regardless of whether they are directly bonded. Measuring NOE intensities in experiments like NOESY or ROESY provides distance restraints between protons. mestrelab.com A network of such distance restraints can be used in conjunction with computational methods to calculate the three-dimensional structure and identify stable conformations. For peptides, characteristic NOEs (e.g., between amide protons, alpha protons, and side-chain protons) indicate the presence of secondary structure elements like helices or beta sheets.
Conformational analysis of peptides using NMR often involves comparing experimental NMR parameters with values calculated for different possible conformations. auremn.org.bric.ac.uk This can be aided by computational methods such as molecular mechanics or dynamics simulations. auremn.org.brmestrelab.com Although specific conformational details derived from NMR for this compound are not detailed in the provided results, the amphipathicity of peptides like this compound, as suggested by helical wheel diagrams showing clustering of polar and apolar residues, implies that they may adopt specific conformations (e.g., α-helical) in different environments, which could be investigated using NMR. researchgate.net
Mass Spectrometry (MS) Techniques for this compound Sequence and Post-Translational Modification Analysis
Mass spectrometry is a crucial analytical technique for determining the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. ibchem.com For peptides, MS is indispensable for confirming the molecular weight, determining the amino acid sequence, and identifying post-translational modifications (PTMs). mdpi.com
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) provides highly accurate measurements of the mass-to-charge ratio, often to within a few parts per million. This accuracy allows for the determination of the elemental composition and confirmation of the molecular formula of a peptide. For this compound, HRMS was used to determine its molecular mass as 2731.55 Da, which is in good agreement with the calculated monoisotopic mass for the 26-amino acid sequence FWGHIWNAVKRVGANALHGAVTGALS. psu.edu This precise mass measurement is a critical step in confirming the identity and purity of the isolated peptide.
Tandem Mass Spectrometry (MS/MS) for Peptide Sequencing
Tandem mass spectrometry (MS/MS), also known as MS², involves the fragmentation of a selected precursor ion and the measurement of the m/z ratios of the resulting fragment ions. mdpi.comnih.gov This fragmentation typically occurs in a collision cell through techniques like collision-induced dissociation (CID). The pattern of fragment ions is characteristic of the amino acid sequence of the peptide. mdpi.combiorxiv.org
For peptides, fragmentation commonly occurs along the peptide backbone, yielding different types of fragment ions (e.g., b-ions and y-ions) that retain either the N-terminus (b-ions) or the C-terminus (y-ions) of the original peptide. nih.gov By analyzing the mass differences between consecutive fragment ions, the sequence of amino acid residues can be deduced. mdpi.combiorxiv.org
In the structural characterization of this compound, mass spectrometry, including analysis of cleavage products after enzymatic digestion, was used in combination with Edman degradation to determine its complete amino acid sequence. psu.edu Enzymatic digestion with endoproteinase Lys-C produced subpeptides that were then sequenced. psu.edu The combination of these techniques allowed for the confirmation of the 26-amino acid sequence of this compound. psu.edu
MS/MS is also a powerful tool for identifying post-translational modifications (PTMs) such as phosphorylation, glycosylation, or acetylation. mdpi.com PTMs alter the mass of specific amino acid residues, and these mass shifts can be detected in the MS/MS spectra. Analysis of the fragment ions can pinpoint the location of the modification within the peptide sequence. While the provided information does not detail specific PTM analysis for this compound, MS/MS would be the method of choice if such modifications were suspected.
X-ray Crystallography and Cryo-Electron Microscopy for Three-Dimensional Structure Determination of this compound
While NMR provides structural information in solution, X-ray Crystallography and Cryo-Electron Microscopy are techniques used to determine the three-dimensional structure of molecules, often in a solid or near-solid state.
X-ray Crystallography: X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystalline solid. wikipedia.orglibretexts.org It relies on the diffraction pattern produced when a beam of X-rays interacts with the ordered arrangement of atoms in a crystal. wikipedia.orglibretexts.org By analyzing the angles and intensities of the diffracted X-rays, a three-dimensional electron density map of the crystal can be generated, from which the positions of the atoms and their chemical bonds can be determined. wikipedia.orgnih.gov
For peptides and proteins, obtaining high-quality crystals is often the most challenging step in X-ray crystallography. If crystals of this compound could be grown, X-ray diffraction data would provide a high-resolution, static picture of its structure in the crystalline state. This would reveal details about its folded conformation, including the arrangement of secondary structure elements and the positions of individual atoms. While X-ray crystallography is a powerful technique for determining the structure of biological macromolecules, there is no information in the provided search results indicating that the crystal structure of this compound has been determined.
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is a technique that allows for the determination of the three-dimensional structure of biological molecules and complexes by imaging samples embedded in a thin layer of vitreous ice at cryogenic temperatures. thermofisher.comwikipedia.orgtechnologynetworks.com Unlike X-ray crystallography, Cryo-EM does not require the formation of crystals, making it particularly useful for studying molecules that are difficult to crystallize, such as large protein complexes or membrane proteins. wikipedia.orgyoutube.com
In Cryo-EM, a beam of electrons is passed through the frozen sample, and the resulting two-dimensional projection images are recorded. technologynetworks.com By collecting images of many individual particles in different orientations and using advanced computational algorithms, a three-dimensional reconstruction of the molecule's structure can be generated. technologynetworks.com Recent advancements in detector technology and software have significantly improved the resolution achievable with Cryo-EM, often reaching near-atomic resolution. wikipedia.org
Cryo-EM is well-suited for studying the structures of larger biomolecules and assemblies. While this compound is a relatively small peptide (26 amino acids), Cryo-EM could potentially be applied if it forms larger functional assemblies or interacts with other molecules. There is no information in the provided search results about the structure of this compound being determined by Cryo-EM. However, Cryo-EM is increasingly used for structural studies of a wide range of biological systems. thermofisher.comwikipedia.org
The combination of these techniques – NMR for solution structure and dynamics, MS for sequence and modifications, and potentially X-ray crystallography or Cryo-EM for high-resolution 3D structures – provides a comprehensive approach to understanding the structural basis of this compound's biological activity.
Data Tables
Based on the information from the search results, we can create a table summarizing the key characteristics of this compound.
| Property | Value | Source |
| Source Organism | Halocynthia papillosa (Red sea-squirt) | psu.eduuniprot.org |
| Peptide Length | 26 amino acids | psu.edunih.gov |
| Amino Acid Sequence | FWGHIWNAVKRVGANALHGAVTGALS | psu.edu |
| Calculated Monoisotopic Mass | 2731.45 Da | psu.edu |
| Measured Molecular Mass | 2731.55 Da | psu.edu |
| UniProt Accession | P86415 | uniprot.org |
Computational Modeling and Molecular Dynamics Simulations of this compound
Computational modeling, including techniques like virtual screening and artificial intelligence (AI) algorithms, plays a significant role in the study of bioactive molecules and drug discovery. mdpi.comscispace.com While the search results mention the application of computational methods and molecular dynamics (MD) simulations in understanding protein behavior and interactions, as well as in the study of marine natural products and antimicrobial peptides in general, specific detailed research findings on the computational modeling and molecular dynamics simulations specifically of this compound are limited in the provided snippets. mdpi.comscispace.combibliotekanauki.pldntb.gov.uamdpi.comresearchgate.nethalo.scienceyoutube.comnih.govreddit.com
Molecular dynamics simulations are computational methods used to simulate the physical movements of atoms and molecules over time, providing insights into the dynamic evolution and behavior of molecular systems. halo.scienceyoutube.comnih.gov These simulations can be used to predict interactions and conformational changes. halo.sciencenih.gov Computational approaches, including those based on AI, can contribute to the elucidation of gene function and the identification and analysis of features of potential bioactive molecules. mdpi.com Virtual screening, a computational approach, can predict the 3D structure of a compound against a specific target. mdpi.com
While the provided information confirms the existence and application of these computational techniques in related fields and for other marine peptides, it does not offer specific data tables or detailed findings resulting from computational modeling or molecular dynamics simulations performed on this compound itself.
Analysis of this compound's Secondary and Tertiary Structural Motifs (e.g., Helical Conformations, Amphipathicity)
This compound is predicted to adopt an α-helical structure. psu.edu Circular Dichroism (CD) spectroscopy studies have been used to analyze the secondary structure of this compound. psu.edu In water, this compound displays a spectrum typical of a random coil conformation. psu.edu However, in the presence of trifluoroethanol (TFE), a solvent that mimics a membrane-like environment, the CD spectra are progressively modified, showing characteristic bands consistent with an α-helical structure. psu.edu With 50% TFE, approximately 60% helicity was observed for this compound. psu.edu The presence of an isodichroic point at 204 nm suggests an equilibrium between random coil and α-helical conformations. psu.edu
The amino acid sequence of this compound is FWGHIWNAVKRVGANALHGAVTGALS, comprising 26 residues. semanticscholar.org Analysis of its sequence and predicted structure reveals a clustering of polar and apolar residues. semanticscholar.orgresearchgate.net This spatial segregation of hydrophobic and hydrophilic regions imparts amphipathicity to the peptide. semanticscholar.orgnih.govresearchgate.netmdpi.com Amphipathicity, where a molecule possesses both hydrophilic (water-attracting) and hydrophobic (water-repelling) regions, is a key feature of many antimicrobial peptides and is presumed to be closely associated with their activity, allowing interaction and insertion into bacterial membranes. nih.govresearchgate.netmdpi.com Helical wheel diagrams can visually represent this amphipathic character by showing the distribution of polar and apolar residues when the peptide is viewed down its helical axis. semanticscholar.orgresearchgate.net The clearly evident clustering of polar and apolar residues in the helical wheel diagram of this compound imparts amphipathicity. semanticscholar.orgresearchgate.net
The ability of antimicrobial peptides to adopt a helical conformation upon interaction with a membrane-mimicking environment, and their amphipathic nature, are considered important factors for their membrane selectivity and antibacterial activity. semanticscholar.orgnih.govmdpi.com
Biosynthetic Pathways and Genetic Basis of Halocyntin Production
Investigation of Ribosomal and Non-Ribosomal Peptide Synthesis Mechanisms for Halocyntin
Antimicrobial peptides from marine invertebrates, such as tunicates, are generally synthesized via ribosomal synthesis, unlike some other secondary metabolites which may be produced through non-ribosomal peptide synthetases (NRPS) or polyketide synthases (PKS) pathways, particularly in associated microorganisms. scispace.comresearchgate.net this compound, being a peptide of 26 amino acids, aligns with the characteristics of ribosomally synthesized peptides. Ribosomal synthesis involves the transcription of a gene into messenger RNA (mRNA), followed by the translation of the mRNA into a peptide chain by ribosomes. This process often includes the synthesis of a precursor peptide that undergoes post-translational modifications to yield the mature, active peptide. mdpi.combibliotekanauki.pl While the specific details of this compound's post-translational modifications are not extensively detailed in the search results, AMPs commonly undergo processes such as cleavage of a signal peptide or proregion, amidation, or disulfide bond formation. mdpi.comresearchgate.net The primary structure of this compound, consisting of a linear sequence of amino acids, supports its likely ribosomal origin. psu.edumdpi.com
Genomic and Transcriptomic Approaches to Identify this compound Precursors and Biosynthetic Enzymes
Genomic and transcriptomic approaches are powerful tools for identifying genes encoding antimicrobial peptides and the enzymes involved in their biosynthesis. mdpi.com By analyzing the genome and transcriptome of Halocynthia papillosa, researchers can identify sequences corresponding to this compound and its potential precursor. The identification of a putative gene family with structural features typical of AMPs has been reported in Ciona intestinalis using genome and expressed sequence tag (EST) data, suggesting similar approaches are applicable to other tunicate species like H. papillosa. mdpi.com Such studies can reveal the DNA sequence encoding the this compound precursor peptide, including any signal peptides or proregions that are cleaved during maturation. mdpi.comresearchgate.net Transcriptomic data can provide insights into the expression levels of the this compound gene under different conditions, such as during an immune challenge. mdpi.com While specific genomic and transcriptomic data solely focused on identifying this compound precursors and biosynthetic enzymes in H. papillosa were not extensively detailed in the provided search results, the success of these methods in identifying AMPs in other tunicates highlights their potential for elucidating the genetic basis of this compound production. mdpi.com
Molecular Regulation of this compound Gene Expression within Tunicate Immune Response Pathways
Gene regulation, the process of turning genes on and off, is crucial for an organism's development and its ability to respond to environmental changes, including immune challenges. medlineplus.govpressbooks.pub In tunicates, as in other invertebrates, antimicrobial peptides are key components of the innate immune system. psu.eduresearchgate.net The expression of AMP genes is often upregulated in response to microbial substances or infection. psu.edumdpi.combioone.org This suggests that the transcription of the this compound gene is likely regulated at the molecular level as part of Halocynthia papillosa's immune response. mdpi.combioone.org Regulation of gene expression can occur at multiple stages, including transcription, post-transcriptional processing, and translation. pressbooks.pubwikipedia.org Signals from the environment or other cells can activate transcription factors that bind to regulatory regions of a gene, increasing or decreasing its transcription. medlineplus.govpressbooks.pub The expression of the gene encoding a related antimicrobial peptide in Ciona intestinalis was found to be markedly upregulated in hemocytes after an immune challenge, and the peptide was localized to a specific type of hemocyte involved in immune responses. mdpi.com This indicates a direct link between immune stimulation and AMP gene expression in tunicates, a mechanism likely shared by this compound in H. papillosa. Molecular pathways involved in invertebrate immunity, such as those involving Toll-like receptors, can lead to the activation of transcription factors that influence the expression of immune-related genes, including those for AMPs. bioone.org
Biotechnological Strategies for Enhanced this compound Production and Recombinant Expression
The potential of marine natural products, including antimicrobial peptides like this compound, as therapeutic agents has driven interest in biotechnological strategies for their production. mdpi.comnih.gov While isolation from natural sources can be challenging and unsustainable for large-scale production, recombinant expression offers a promising alternative. Recombinant expression involves introducing the gene encoding the peptide into a host organism (such as bacteria, yeast, or cell lines) and using the host's cellular machinery to produce the peptide. nih.govmybiosource.com This approach can allow for higher yields and more controlled production. nih.gov The availability of the amino acid sequence of this compound (FWGHIWNAVKRVGANALHGAVTGALS) is a crucial step towards recombinant expression. Companies offer recombinant this compound protein for research purposes, indicating that expression systems for this peptide have been developed. mybiosource.com Biotechnological strategies for enhanced production could involve optimizing the gene sequence for expression in a chosen host, selecting appropriate expression vectors and promoters, and optimizing fermentation or cell culture conditions. nih.gov Furthermore, techniques for large-scale culturing of tunicates or their associated symbiotic microorganisms could also be explored, although the focus for peptide production often shifts to recombinant methods for scalability and consistency. encyclopedia.pubmdpi.com Advances in synthetic biology and genetic engineering techniques also hold potential for designing more efficient production systems for marine peptides. nih.gov
Mechanistic Investigations of Halocyntin S Biological Activities
Molecular Mechanisms of Antimicrobial Action by Halocyntin
Antimicrobial peptides like this compound typically exert their effects by interacting with bacterial membranes. openaccessjournals.com These interactions can lead to membrane permeabilization, disruption of cellular processes, and ultimately cell death. openaccessjournals.com this compound's activity is particularly marked against Gram-positive strains, although it also shows activity against Gram-negative bacteria, albeit generally less potently than papillosin (B1577088). psu.edunih.gov
Role of Membrane Permeabilization in Bacterial Cell Lysis
Membrane permeabilization is a common mechanism by which AMPs kill bacteria. openaccessjournals.com This process involves the disruption of the bacterial cell membrane's integrity, leading to leakage of intracellular contents and cell lysis. openaccessjournals.comfrontiersin.org While the specific details of how this compound induces membrane permeabilization are still being elucidated, studies on other AMPs suggest various models, including pore formation and the "carpet" model, where peptides accumulate on the membrane surface and cause disruption when a certain concentration is reached. openaccessjournals.commdpi.com The cationic nature of many AMPs, including this compound, facilitates their initial interaction with the negatively charged bacterial cell membrane. openaccessjournals.com
Interaction with Bacterial Membrane Lipids and Proteins
Cationic AMPs are known to interact strongly with the anionic lipids present in bacterial membranes. openaccessjournals.com This interaction is a key initial step in membrane binding and subsequent permeabilization. openaccessjournals.com Research into the mechanism of action of this compound and papillosin has indicated an affinity with membrane lipids. jrmds.in This suggests that this compound's interaction with the lipid components of the bacterial membrane plays a significant role in its antimicrobial activity. The selective toxicity of AMPs towards bacteria over eukaryotic cells is often attributed to the differences in membrane composition, with bacterial membranes having a higher proportion of negatively charged lipids compared to the zwitterionic lipids in eukaryotic cell membranes. openaccessjournals.com While the interaction with bacterial membrane proteins is also a potential mechanism for AMPs, the primary mode of action for many cationic AMPs involves direct interaction with the lipid bilayer. openaccessjournals.com
Identification of Specific Molecular Targets of this compound (e.g., ATP Synthase)
While the primary mechanism of many AMPs involves membrane disruption, some peptides can also target specific intracellular molecules or processes. ATP synthase, a crucial enzyme for energy production in bacteria, has been identified as a potential molecular target for some antimicrobial peptides. nih.govresearchgate.netnih.govscholaris.ca These peptides can inhibit ATP synthase activity, leading to a depletion of cellular energy and ultimately cell death. ufl.li this compound is listed as an antimicrobial peptide from a urochordate in a review discussing ATP synthase as a potential drug target for AMPs. nih.gov However, the specific details and research findings confirming ATP synthase or other specific molecular targets for this compound require further investigation based on the available search results. The provided information suggests ATP synthase is a potential target for AMPs in general, and this compound is an example of such a peptide, but direct evidence of this compound specifically targeting ATP synthase is not explicitly detailed in the search snippets.
Cellular Responses of Microorganisms to this compound Exposure
When microorganisms are exposed to antimicrobial peptides like this compound, they can exhibit various cellular responses. These responses can include changes in membrane potential, metabolic alterations, and activation of stress response pathways. The interaction of AMPs with the bacterial membrane can trigger a cascade of events within the cell. uni-marburg.de While specific studies detailing the cellular responses of microorganisms specifically to this compound exposure were not extensively found, general responses to membrane-targeting AMPs involve disruptions to essential cellular functions due to compromised membrane integrity and potential interactions with intracellular components. nih.govresearchoutreach.orgfrontiersin.org Microorganisms have also evolved various mechanisms to cope with environmental stresses, including changes in external osmolarity which can be triggered by membrane-disrupting agents. uni-marburg.de
Comparative Mechanistic Studies with Related Tunicate Antimicrobial Peptides (e.g., Papillosin, Halocidin)
This compound was isolated and characterized alongside papillosin from Halocynthia papillosa. psu.edunih.gov Both are cationic AMPs, but they show differences in their activity spectra and potency. psu.edunih.gov Papillosin generally exhibits higher antibacterial activity than this compound, particularly against Gram-negative bacteria. psu.edunih.gov Comparative studies have investigated their bacteriolytic activity in vitro. psu.edu While both peptides are strongly active, papillosin shows potent activity against both Gram-positive and Gram-negative bacteria, whereas this compound is more effective against Gram-positive strains and less potent against most Gram-negative bacteria tested. psu.edunih.gov
Another related tunicate antimicrobial peptide is halocidin, isolated from Halocynthia aurantium. psu.edu Halocidin is structurally similar to the homodimer dicynthaurin, also from H. aurantium. jrmds.in Comparative mechanistic studies would involve examining the differences in amino acid sequence, structure (e.g., helical wheel diagrams as shown for this compound and papillosin in one source researchgate.net), membrane interaction profiles, and specific cellular targets (if identified) among this compound, papillosin, and halocidin. These comparisons can provide insights into the structural features that contribute to their differing antimicrobial activities and mechanisms. researchgate.netmdpi.com
Here is a table summarizing some comparative data on the minimum bactericidal concentrations (MBC) of this compound and papillosin against various bacterial strains:
| Bacterial Strain | This compound MBC (µM) | Papillosin MBC (µM) |
| Micrococcus luteus | 0.39 - 1.56 | 0.05 - 0.39 |
| Bacillus megaterium | 0.39 - 1.56 | ND |
| Aerococcus viridans | 0.39 - 1.56 | ND |
| Staphylococcus aureus | 1.56 - 3.13 | 1.56 - 3.13 |
| Enterococcus faecalis | 1.56 - 3.13 | ND |
| Klebsiella pneumoniae | 1.56 - 3.13 | 0.39 - 1.56 |
| Escherichia coli | 6.25 - 50 | 0.39 - 1.56 |
| Pseudomonas aeruginosa | 6.25 - 50 | 3.13 - 6.25 |
| Enterobacter aerogenes | 6.25 - 50 | 0.39 - 1.56 |
| Salmonella typhimurium | 6.25 - 50 | 0.39 - 1.56 |
| Neisseria gonorrhoeae | 6.25 - 50 | 0.39 - 1.56 |
ND: Not Done psu.edu
This table illustrates the generally lower MBC values (higher potency) of papillosin compared to this compound across several bacterial strains, particularly Gram-negative ones. psu.edunih.gov
Structure Activity Relationship Sar Studies and Analogue Design for Halocyntin
Systematic Amino Acid Modification and Truncation Studies on Halocyntin
Direct, systematic amino acid modification and truncation studies specifically on this compound (from Halocynthia papillosa) are not detailed in the provided search results. However, a study investigating synthetic analogues of Halocidin, a related antimicrobial peptide isolated from Halocynthia aurantium, provides relevant insights into the impact of such modifications on tunicate-derived antimicrobial peptides. nih.govnih.gov Halocidin is described as a heterodimer, and the study focused on modifying its larger monomer, referred to as 18Hc. nih.govnih.gov
Truncation studies on the carboxyl-terminal end of the 18Hc monomer of Halocidin showed a dramatic decrease in antimicrobial activity as residues were successively removed. nih.govnih.gov This suggests that the full length of the 18Hc sequence is important for maintaining maximum antimicrobial activity. nih.govnih.gov
Amino acid modifications were also explored in the Halocidin 18Hc study. Analogues were created by replacing two internal histidine residues with lysine (B10760008) residues (18HcKK) and by adding a lysine residue to the amino terminus (K19Hc and K19HcKK). nih.govnih.gov These modifications aimed to alter the charge distribution of the peptide. The study found that dimer forms of these Halocidin congeners generally exhibited stronger antimicrobial activities than their monomeric counterparts. nih.govnih.gov Notably, the dimeric analogue di-K19Hc, which had an added lysine at the N-terminus and lysine substitutions for histidines in the 18Hc monomer, showed strong activity against a panel of antibiotic-resistant bacteria and reduced hemolytic activity compared to other analogues tested. nih.govnih.gov
While these findings pertain specifically to Halocidin 18Hc, they illustrate the types of systematic modifications (truncation, substitution) that are performed on antimicrobial peptides to understand the contribution of specific amino acids and peptide length to biological activity.
Impact of Charge, Hydrophobicity, and Conformation on this compound's Biological Efficacy
The biological efficacy of antimicrobial peptides like this compound is significantly influenced by their physicochemical properties, particularly charge, hydrophobicity, and their ability to adopt specific conformations. nih.govnih.govrsc.org These properties mediate the interaction of the peptides with microbial membranes, which is a common mechanism of action for this class of compounds.
This compound (from Halocynthia papillosa) is a peptide of 26 amino acid residues with the sequence FWGHIWNAVKRVGANALHGAVTGALS. psu.edu It is a cationic peptide, a characteristic feature of many antimicrobial peptides, which facilitates their initial electrostatic interaction with the negatively charged surface of bacterial membranes. nih.gov
A comparative study of this compound and Papillosin (B1577088), another antimicrobial peptide isolated from the same organism (Halocynthia papillosa), provides some insight into the role of these properties. psu.eduresearchgate.net Papillosin is a longer peptide (34 amino acid residues) and has a higher net charge than this compound. psu.eduresearchgate.net this compound demonstrated marked activity primarily against Gram-positive bacterial strains, with lower potency against most Gram-negative bacteria. psu.edu In contrast, Papillosin showed potent antibacterial activities against both Gram-positive and Gram-negative bacteria, indicating a broader spectrum of activity. psu.edu
The differences in length, net charge, and amino acid composition between this compound and Papillosin likely contribute to their distinct activity profiles. A higher net positive charge, as seen in Papillosin, can enhance the initial binding to the bacterial membrane. nih.gov The specific arrangement of hydrophobic and hydrophilic residues (amphipathicity) and the resulting conformation the peptide adopts upon interacting with the membrane are also critical for membrane disruption or translocation. nih.govfrontiersin.org While specific conformational studies for this compound are not detailed, the differences in activity compared to Papillosin suggest that variations in these fundamental properties significantly impact biological efficacy and target specificity (Gram-positive vs. Gram-negative bacteria). psu.edu
The table below summarizes some comparative data for native this compound and Papillosin activities against selected bacterial strains:
| Bacterial Strain | This compound MBC (µM) | Papillosin MBC (µM) |
| Micrococcus luteus | 0.39 - 1.56 | 0.05 - 0.39 |
| Bacillus megaterium | 0.39 - 1.56 | 0.05 - 0.39 |
| Aerococcus viridans | 0.39 - 1.56 | 0.05 - 0.39 |
| Staphylococcus aureus | 1.56 - 3.13 | 1.56 - 3.13 |
| Enterococcus faecalis | 1.56 - 3.13 | Not Done |
| Klebsiella pneumoniae | 1.56 - 3.13 | 0.39 - 1.56 |
| Escherichia coli | 6.25 - 50 | 0.39 - 1.56 |
| Pseudomonas aeruginosa | 6.25 - 50 | 3.13 - 6.25 |
Note: MBC stands for Minimum Bactericidal Concentration. Data is approximate based on ranges provided in the source. psu.edu
Rational Design and Chemical Synthesis of this compound Analogues with Modified Properties
Rational design of peptide analogues involves making specific structural changes to a lead peptide with the aim of improving desired properties, such as potency, spectrum of activity, stability, or reduced toxicity. nih.govcas.org This process is guided by SAR information, which highlights the critical residues or regions for activity. researchgate.net
Chemical synthesis is a fundamental tool for creating these analogues. Solid-phase peptide synthesis (SPPS) or other synthetic methods allow for the precise incorporation of modified or non-proteinogenic amino acids, the creation of truncated sequences, or the synthesis of dimeric or multimeric forms. The initial characterization of this compound and Papillosin involved the synthesis of these peptides to confirm their activity. psu.edu The study on Halocidin 18Hc analogues also describes the chemical synthesis of truncated and substituted versions of the peptide. nih.govnih.gov
Based on SAR insights, rational design strategies for this compound analogues could involve:
Modifying charged residues: Altering the number or position of lysine, arginine, or histidine residues to change the net charge and its distribution, potentially influencing interactions with bacterial membranes. nih.gov
Truncation or extension: Shortening or lengthening the peptide chain to determine the minimal sequence required for activity or to explore the effect of increased size. nih.govnih.govresearchgate.net
Terminal modifications: Modifying the N- or C-termini (e.g., amidation, acetylation) to enhance stability against proteases or alter charge. frontiersin.org
Introducing conformational constraints: Incorporating modified amino acids or cyclization to rigidify the structure and favor a specific bioactive conformation. frontiersin.org
The chemical synthesis of these rationally designed analogues allows researchers to test the hypotheses generated from SAR studies and iteratively optimize the peptide structure for improved biological performance.
Computational Chemistry Approaches in this compound Analogue Design and Optimization
Computational chemistry plays an increasingly important role in the design and optimization of peptide analogues, complementing experimental SAR studies. researchgate.netresearchgate.netnih.govresearchgate.netcas.orgresearchgate.netspringer.commdpi.com While specific detailed computational studies focused solely on this compound were not found in the provided search results, the general applications of these methods in peptide research are highly relevant.
Computational approaches can be used to:
Predict peptide structure and conformation: Methods like molecular dynamics simulations can model the 3D structure of this compound and its analogues in different environments (e.g., in solution, interacting with membranes), providing insights into how structural changes affect conformation. researchgate.netresearchgate.net
Analyze physicochemical properties: In silico tools can calculate properties like net charge, hydrophobic moment, and grand average hydropathicity (GRAVY), which are known to correlate with antimicrobial activity. bracu.ac.bd
Model peptide-membrane interactions: Computational simulations can provide atomic-level details about how this compound or its analogues interact with lipid bilayers, helping to understand the mechanism of action and how modifications influence binding, insertion, and pore formation. nih.gov
Guide analogue design: Based on structural and interaction analyses, computational methods can suggest specific amino acid substitutions or modifications predicted to enhance desired properties or reduce undesirable ones (e.g., hemolytic activity). nih.govresearchgate.netcas.org
Predict activity (QSAR): If sufficient experimental data were available for a series of this compound analogues, quantitative structure-activity relationship (QSAR) models could be built to predict the activity of new, unsynthesized compounds based on their calculated molecular descriptors. researchgate.net
These computational tools allow for the rapid screening of potential modifications in silico before proceeding to chemical synthesis and biological testing, thereby accelerating the analogue design and optimization process. nih.govcas.orgntop.com
Ecological and Immunological Significance of Halocyntin
Role of Halocyntin in Tunicate Innate Immunity and Defense Systems Against Pathogens
Tunicates, as filter-feeding organisms in a microbe-rich marine environment, rely heavily on their innate immune system for defense against pathogens. frontiersin.orgnih.govmdpi.com This system involves various components, including physical barriers like the tunic, phagocytic cells (hemocytes), and humoral factors such as antimicrobial peptides. frontiersin.orgnih.govkhanacademy.org this compound is one such cationic AMP found in the hemocytes of Halocynthia papillosa. psu.edumdpi.com
Research has demonstrated that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. psu.edumdpi.comnih.govencyclopedia.pubfrontiersin.org Studies have shown its effectiveness against various bacterial strains, including Micrococcus luteus, Bacillus megaterium, and Aerococcus viridans. psu.edumdpi.com While active against Gram-negative bacteria, its potency is generally lower compared to its activity against Gram-positive strains, with the exception of Klebsiella pneumoniae. psu.edu
This compound, along with another peptide called papillosin (B1577088), was isolated and characterized from H. papillosa hemocytes. idrblab.netpsu.edu this compound is a peptide composed of 26 amino acid residues. psu.eduresearchgate.net Its activity against bacterial growth has been quantified, showing minimum bactericidal concentration (MBC) values within specific ranges depending on the bacterial strain. For instance, against M. luteus, B. megaterium, and A. viridans, the MBC was between 0.39 µM and 1.56 µM. psu.edu Against Staphylococcus aureus and Enterococcus faecalis, the MBC was between 1.56 µM and 3.13 µM. psu.edu Against Gram-negative bacteria, this compound's activity was less potent, with MBC values typically ranging from 6.25 to 50 µM, except for K. pneumoniae where it was between 1.56 µM and 3.13 µM. psu.edu
Compared to papillosin, this compound generally shows less potent antibacterial activity. psu.edumdpi.comnih.gov However, both peptides are considered important components of the tunicate's defense system. psu.edu The mechanism of action for such cationic AMPs often involves interaction with the negatively charged microbial cell membrane, leading to membrane disruption and cell lysis. mdpi.comresearchgate.netmdpi.com Studies on this compound and papillosin suggest a low protein binding potential, indicating a selective interaction with microbial membrane lipids. mdpi.com
Evolutionary Perspectives on this compound and the Diversity of Marine Antimicrobial Peptides
Marine invertebrates, including tunicates, represent a rich source of diverse antimicrobial peptides, reflecting the evolutionary pressures from a microbe-rich aquatic environment. psu.edumdpi.comnih.govencyclopedia.pubfrontiersin.orgmdpi.com The innate immune system, which relies on AMPs, is an ancient defense mechanism found across various life forms. frontiersin.orgconsensus.app Tunicates, being the closest invertebrate relatives to vertebrates, are particularly interesting for studying the evolution of immunity. frontiersin.orgnih.gov
This compound is one example of the novel AMPs discovered in marine tunicates. psu.edu Its structure, a 26-amino acid sequence (FWGHIWNAVKRVGANALHGAVTGALS), did not show significant similarities to previously described AMPs in sequence databases at the time of its discovery, suggesting a unique evolutionary origin or divergence. psu.edu The amphipathic nature of this compound, with a clustering of polar and apolar residues, is a common feature among AMPs that facilitates their interaction with cell membranes. researchgate.net
The diversity of AMPs in marine organisms, including tunicates, highlights convergent evolution in developing defense strategies against microbial threats. frontiersin.orgmdpi.com Other tunicate species also produce various antimicrobial peptides, such as halocyamine peptides from Halocynthia roretzi and Styela clava, clavanins from Styela clava, and halocidin from Halocynthia aurantium. mdpi.comnih.govencyclopedia.pubmdpi.comacs.org These peptides exhibit varying structures and activities against bacteria and yeasts, demonstrating the broad spectrum of antimicrobial defenses in tunicates. nih.govencyclopedia.pubacs.org The discovery and characterization of peptides like this compound contribute to the understanding of the evolutionary landscape of innate immunity and the molecular mechanisms of defense in marine invertebrates. psu.edufrontiersin.orgfrontiersin.org
Influence of Environmental Factors on this compound Production and Activity in Natural Habitats
The production and activity of antimicrobial peptides in marine organisms can be influenced by various environmental factors present in their natural habitats. While specific detailed research findings solely on the environmental factors affecting this compound production and activity are limited in the provided search results, general principles regarding marine invertebrate AMPs and environmental influences can be inferred.
Marine environments are dynamic, with fluctuations in temperature, salinity, pH, and microbial load. These factors can impact the immune status of marine invertebrates and potentially influence the expression and effectiveness of their antimicrobial peptides. For instance, the collection location of Halocynthia papillosa in the Mediterranean Sea along the Catalan coast was noted in the study that isolated this compound and papillosin. psu.edunih.gov This suggests that geographical location and local environmental conditions are relevant to the study of these compounds.
Studies on other marine organisms have indicated that environmental stressors or exposure to specific microbial communities can trigger or modulate the production of AMPs as part of the immune response. nih.govnih.gov Changes in water quality, presence of pollutants, or variations in microbial pressure in the habitat could potentially affect the immune cells (hemocytes) responsible for producing this compound. psu.edufrontiersin.orgnih.gov
Furthermore, the activity of AMPs can be influenced by environmental parameters such as salinity and pH. Some marine AMPs are known to maintain their activity in high-salinity environments, which is crucial for their function in seawater. mdpi.commdpi.com While specific data on this compound's activity across a range of environmental conditions is not detailed, the effectiveness of tunicate AMPs in a marine context implies a degree of tolerance to the prevailing environmental factors. The observation that some tunicate-associated bacteria also produce antimicrobial compounds highlights the complex ecological interactions and potential influence of the microbiome on the host's chemical defense repertoire. nih.govencyclopedia.pub Future research specifically investigating the impact of varying environmental parameters on this compound expression levels and its antimicrobial efficacy would provide valuable insights into its ecological role.
Advanced Methodologies and Emerging Research Directions for Halocyntin
Integration of Omics Technologies (Proteomics, Metabolomics) in Halocyntin Research
The integration of "omics" technologies, particularly proteomics and metabolomics, offers a powerful approach to contextualize the function of this compound within its biological system. These fields provide a global view of the proteins and small molecules present in an organism, offering insights into the pathways that this compound may influence.
Proteomics involves the large-scale study of proteins. In the context of this compound research, proteomics can be used to identify the molecular targets of this peptide. By exposing cells or tissues to this compound and analyzing the subsequent changes in protein expression or modification, researchers can uncover the proteins with which it interacts. This can elucidate its mechanism of action and reveal potential therapeutic applications. The application of proteomics to marine sciences has been steadily increasing, providing valuable functional information regarding the biosynthetic pathways and mechanisms of action of novel marine natural products. acs.org However, a significant challenge in marine proteomics is the lack of comprehensive annotated genomes and proteomes for many marine organisms, which can complicate data analysis and interpretation. acs.org
Metabolomics , the study of the complete set of small-molecule metabolites within a biological system, can provide a snapshot of the physiological state of an organism. nih.govmdpi.com When an organism is treated with this compound, metabolomic analysis can reveal changes in metabolic pathways, helping to understand the peptide's downstream effects. researchgate.net For instance, alterations in lipid or amino acid metabolism could point towards specific cellular processes being modulated by this compound. The use of mass spectrometry-based metabolomics has become a key tool in marine research, aiding in the discovery of new metabolites and understanding the interactions between marine organisms and their environment at a metabolic level. nih.gov
The combined power of proteomics and metabolomics, often referred to as multi-omics, can provide a more holistic understanding of this compound's biological activity. nih.gov By correlating changes in the proteome with shifts in the metabolome, a more complete picture of the peptide's functional role can be constructed.
Application of Artificial Intelligence and Machine Learning in this compound Discovery, Prediction, and Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery, and their application to marine peptides like this compound holds immense promise. nih.govpolifaces.denih.gov These computational tools can analyze vast datasets to identify patterns and make predictions that would be impossible for human researchers. nih.govyoutube.com
In the context of this compound, AI and ML can be utilized in several ways:
Discovery of Novel Peptides: AI algorithms can be trained on known marine peptide sequences to identify novel, undiscovered peptides with desired properties from genomic and transcriptomic data. acs.orgyoutube.com This can significantly accelerate the initial stages of drug discovery.
Activity Prediction: Machine learning models can predict the biological activity of this compound and its analogues based on their amino acid sequence and structure. mdpi.com This allows for the rapid screening of large virtual libraries of peptides to identify the most promising candidates for further experimental validation. nih.govmdpi.comnih.gov
Peptide Design and Optimization: AI can be used to design entirely new peptides with enhanced properties, such as increased potency, improved stability, or reduced toxicity. mdpi.comacs.org By learning the relationships between peptide sequence and function, generative models can propose novel sequences that are optimized for a specific therapeutic purpose. polifaces.de
The following table summarizes some of the AI and machine learning approaches being applied in antimicrobial peptide (AMP) research, which could be adapted for studying this compound:
| AI/ML Approach | Application in Peptide Research | Potential for this compound |
| Machine Learning (e.g., SVM, Random Forest) | Classification of peptides as antimicrobial or non-antimicrobial based on sequence features. mdpi.com | Predicting the antimicrobial potential of this compound and its derivatives. |
| Deep Learning (e.g., Neural Networks) | Learning complex patterns from large peptide datasets to predict activity and design new sequences. acs.org | Designing novel this compound analogues with enhanced therapeutic properties. |
| Generative Models (e.g., GANs, VAEs) | Generating entirely new peptide sequences with desired functionalities. polifaces.de | Creating novel peptides inspired by the structure of this compound for specific applications. |
| Natural Language Processing (NLP) | Treating peptide sequences as a language to understand the "grammar" of peptide function. | Identifying key sequence motifs in this compound that are crucial for its activity. |
High-Throughput Screening Approaches for Identifying Novel this compound Activities and Interactions
High-throughput screening (HTS) allows for the rapid testing of thousands of compounds to identify those with a specific biological activity. nih.gov In this compound research, HTS can be employed to explore a wide range of potential therapeutic applications and to identify its molecular partners.
By screening this compound against a diverse array of biological targets, such as enzymes, receptors, and whole cells, researchers can uncover previously unknown activities. mdpi.com For example, an HTS campaign could reveal that this compound has anticancer, antiviral, or anti-inflammatory properties. This approach is crucial for expanding the therapeutic potential of marine peptides. nih.gov
Challenges and Future Prospects in Academic Research on this compound and Marine Peptides
Despite the significant potential of marine peptides, including this compound, several challenges remain in their research and development. mdpi.comnih.govresearchgate.net Overcoming these hurdles will be crucial for translating basic research into clinical applications. pharmaceutical-journal.com
Current Challenges:
| Challenge | Description |
| Supply and Sourcing | Obtaining sufficient quantities of marine peptides for research and development can be difficult due to the low natural abundance and the challenges of aquaculture or chemical synthesis. mdpi.com |
| Structural Complexity | The complex three-dimensional structures of many marine peptides can make their synthesis and characterization challenging. |
| Mechanism of Action | Elucidating the precise molecular mechanisms by which marine peptides exert their biological effects can be a complex and time-consuming process. nih.gov |
| Bioavailability and Stability | Peptides often have poor oral bioavailability and can be rapidly degraded by enzymes in the body, limiting their therapeutic utility. polifaces.denih.gov |
| Data Integration | Effectively integrating and interpreting large datasets from omics, AI, and HTS studies remains a significant bioinformatic challenge. openpr.com |
Future Prospects:
The future of marine peptide research is bright, with ongoing advancements in technology and a growing appreciation for the therapeutic potential of the marine environment. mdpi.comnih.gov Key future directions include:
Improved Synthesis and Production: Advances in synthetic biology and biotechnology will likely lead to more efficient and cost-effective methods for producing marine peptides.
Advanced Analytical Techniques: The continued development of more sensitive and powerful analytical tools will aid in the characterization of complex marine peptides and their interactions.
AI-Driven Discovery: The increasing sophistication of AI and machine learning algorithms will undoubtedly accelerate the discovery and design of novel marine peptides with tailored therapeutic properties. nih.gov
Clinical Translation: A greater focus on preclinical and clinical studies will be necessary to translate the promising results from basic research into approved therapies. nih.gov
Sustainable Sourcing: The development of sustainable methods for sourcing marine compounds will be essential to protect marine biodiversity while harnessing its therapeutic potential. ucsd.edu
Q & A
Q. What methodological approaches are recommended for identifying and characterizing Halocyntin in biological samples?
To ensure accurate identification, researchers should employ orthogonal analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS) for structural elucidation. For biological samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards is recommended to minimize matrix effects . Validation protocols must include specificity, sensitivity, and reproducibility assessments under varied experimental conditions.
Q. How can researchers address discrepancies in reported this compound bioactivity data across studies?
Contradictions in bioactivity data often arise from variability in experimental models (e.g., cell lines, animal strains) or assay conditions. To resolve discrepancies, conduct meta-analyses using standardized protocols (e.g., CONSORT for in vivo studies) and validate findings through dose-response curves and independent replication . Statistical tools like Bland-Altman plots can quantify measurement agreement between datasets .
Q. What are the foundational criteria for designing in vitro studies to assess this compound’s mechanism of action?
Follow the PICOT framework: define the P opulation (e.g., specific cell types), I ntervention (this compound concentration ranges), C omparison (positive/negative controls), O utcome (e.g., apoptosis markers), and T ime frame (exposure duration). Include dose-escalation experiments and cytotoxicity controls to distinguish target-specific effects from off-target responses .
Advanced Research Questions
Q. How can researchers optimize this compound’s synthesis pathway to improve yield and purity while minimizing byproducts?
Apply design of experiments (DoE) methodologies, such as factorial or response surface designs, to systematically vary reaction parameters (e.g., temperature, catalyst loading). Use HPLC-UV or GC-MS to monitor intermediate purity. Computational tools like density functional theory (DFT) can predict reaction pathways and identify energetically favorable conditions . Document all synthetic steps in compliance with the Beilstein Journal’s guidelines for reproducibility .
Q. What strategies are effective for reconciling contradictory findings in this compound’s pharmacokinetic-pharmacodynamic (PK-PD) profiles?
Perform physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences or organ-specific metabolism. Validate models using in vitro-in vivo extrapolation (IVIVE) and cross-reference with clinical data. Address variability by stratifying populations (e.g., genetic polymorphisms in metabolizing enzymes) and applying Bayesian statistical methods .
Q. How should researchers design studies to investigate this compound’s off-target effects in complex biological systems?
Use multi-omics approaches (proteomics, transcriptomics, metabolomics) paired with CRISPR-Cas9 screens to map this compound’s interactome. Integrate network pharmacology models to identify secondary targets and pathways. For in vivo validation, employ conditional knockout models to isolate mechanism-specific effects .
Q. What frameworks are recommended for prioritizing this compound derivatives in structure-activity relationship (SAR) studies?
Combine computational docking (e.g., molecular dynamics simulations) with high-throughput screening (HTS) to rank derivatives by binding affinity and selectivity. Use clustering algorithms (e.g., k-means) to group compounds with similar pharmacophores. Validate top candidates in orthogonal assays (e.g., surface plasmon resonance) to reduce false positives .
Methodological Guidelines
- Data Reproducibility : Adhere to NIH preclinical reporting guidelines, including raw data deposition in public repositories (e.g., ChEMBL, PubChem) and detailed metadata for experimental conditions .
- Ethical Compliance : For in vivo studies, follow ARRIVE 2.0 guidelines and obtain approval from institutional animal care committees .
- Literature Review : Use systematic review protocols (PRISMA) and tools like Google Scholar to prioritize high-impact studies, filtering by citation count and journal credibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
